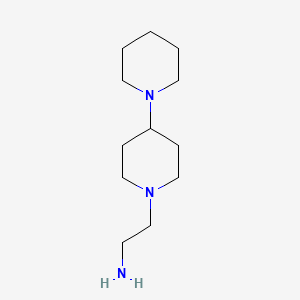

2-(1,4'-Bipiperidin-1'-yl)ethanamine

Description

2-(1,4'-Bipiperidin-1'-yl)ethanamine is a chemical compound recognized for its role as an intermediate and a structural motif in medicinal chemistry. scbt.comnih.gov It is commercially available for research purposes, underscoring its utility as a starting material or a key component in the synthesis of novel compounds. scbt.com

| Property | Value |

|---|---|

| Molecular Formula | C12H25N3 |

| Molecular Weight | 211.35 g/mol |

| CAS Number | 1067659-31-7 |

| Topological Polar Surface Area (TPSA) | 32.5 Ų |

| LogP (Predicted) | 0.8954 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Data sourced from chemical supplier databases. chemscene.com

The piperidine (B6355638) ring is a fundamental heterocyclic system and a cornerstone in the development of pharmaceuticals. researchgate.net Piperidine and its derivatives are integral to numerous classes of drugs, including those for cancer, viral infections, malaria, and Alzheimer's disease. researchgate.net The bipiperidine scaffold, consisting of two connected piperidine rings, is of particular interest in pharmacology due to its potential to interact with various biological targets, especially within the central nervous system (CNS). ontosight.ai

Research into bipiperidine derivatives has highlighted their potential as agents for treating neurological disorders, with possible anticholinergic, antihistaminic, or antipsychotic effects. ontosight.ai The modification of the bipiperidine backbone with different substituents is a key strategy for tailoring the biological activity of these compounds. ontosight.ai Furthermore, the piperidine moiety has been identified as a critical structural element for dual-activity ligands, such as those targeting both histamine (B1213489) H3 and sigma-1 receptors, which have shown promise in preclinical pain models. nih.govacs.org The structural rigidity and basicity of the piperidine nucleus make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The ethanamine (or ethylamine) moiety is a simple yet crucial functional group in the structure of many bioactive molecules. wikipedia.org Its presence is exemplified in the neurotransmitter histamine, which consists of an imidazole (B134444) ring attached to an ethanamine chain. wikipedia.org In physiological conditions, the amino group of this side chain is protonated, which is important for its interaction with receptors. wikipedia.org

The ethanamine side chain's ability to participate in hydrogen bonding and ionic interactions makes it a key pharmacophoric feature. iosrjournals.org This is particularly relevant in the design of ligands for receptors that recognize endogenous amines. In drug development, the incorporation of an ethanamine or a related aminoalkyl chain can influence a compound's solubility, basicity, and ability to cross biological membranes. While primary amines can sometimes be susceptible to metabolism, their temporary derivatization into prodrugs is a common strategy to improve drug delivery. researchgate.net The fundamental structure of ethanamine serves as a versatile linker and a point of interaction with biological targets, making it a frequently utilized component in the design of novel therapeutic agents.

The research trajectory of this compound is closely linked to the development of non-imidazole histamine H3 receptor antagonists. The histamine H3 receptor, identified in the 1980s, became a target for drug discovery due to its role as a neuromodulator in the CNS. nih.govingentaconnect.com Early ligands for this receptor were largely based on the structure of histamine itself, containing an imidazole ring. ingentaconnect.com

A significant advancement in this field was the development of potent non-imidazole H3 receptor antagonists, which aimed to overcome some of the undesirable drug-like properties of the earlier imidazole-based compounds. A key example of this evolution is a 2009 study by researchers at Schering-Plough Research Institute, which described the synthesis and structure-activity relationships of a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines. nih.gov This research identified the 2-(1,4'-bipiperidin-1'-yl) moiety as a core component of a new lead series of H3 receptor antagonists. The study demonstrated that modifications to other parts of the molecule, while keeping the bipiperidine structure constant, could enhance potency and reduce off-target effects. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-piperidin-1-ylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c13-6-11-14-9-4-12(5-10-14)15-7-2-1-3-8-15/h12H,1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRTWSXDVXJWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1,4 Bipiperidin 1 Yl Ethanamine and Its Analogues

Reductive Amination Strategies in the Synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine

Reductive amination is a cornerstone of amine synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen bonds. jocpr.com This reaction, which involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by reduction, is particularly well-suited for the synthesis of complex amines like this compound. jocpr.com

The direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single pot, is often preferred for its operational simplicity and efficiency. jocpr.com The success of this approach hinges on the judicious choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl group. organic-chemistry.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a reagent of choice for reductive aminations due to its mild nature, broad functional group tolerance, and high selectivity for iminium ions over ketones and aldehydes. cdnsciencepub.comacs.org The synthesis of this compound can be envisioned through the reductive amination of a suitable aldehyde with 1,4'-bipiperidine.

The general reaction conditions for reductive amination with sodium triacetoxyborohydride typically involve stirring the amine and the carbonyl compound in a suitable aprotic solvent, such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent. cdnsciencepub.com The reaction is often carried out at room temperature and can be catalyzed by the addition of acetic acid, particularly in the case of less reactive ketones. acs.org

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Additive | Typical Yield |

|---|---|---|---|---|---|

| Aldehyde | Primary or Secondary Amine | NaBH(OAc)₃ | DCE | None | High |

| Ketone | Primary or Secondary Amine | NaBH(OAc)₃ | DCE/THF | Acetic Acid | Moderate to High |

For the synthesis of the target compound, a plausible route would involve the reaction of 1,4'-bipiperidine with a protected 2-aminoacetaldehyde (B1595654) derivative, followed by deprotection. The use of sodium triacetoxyborohydride in this step would be advantageous in minimizing side reactions and ensuring a high yield of the desired product.

Iterative reductive amination provides a powerful strategy for the construction of complex polyamine architectures. This approach involves the sequential addition of amine and carbonyl building blocks, with each step relying on a reductive amination reaction. The double reductive amination (DRA) on dicarbonyl compounds is a notable example of this strategy, enabling the efficient synthesis of piperidine (B6355638) skeletons. chim.it

While a specific iterative synthesis of a complex architecture based on this compound has not been extensively documented in readily available literature, the principles of this methodology can be readily applied. For instance, a complex polyamine chain could be extended from the primary amine of the target compound through successive reductive aminations with different aldehydes. This would allow for the systematic construction of molecules with precisely controlled spacing and functionality, which is of high interest in areas such as drug delivery and materials science.

Synthesis of Polyamine-Thiol-Reactive Linkers Incorporating Bipiperidine Moieties

Bifunctional linkers are essential tools in bioconjugation chemistry, enabling the connection of different molecular entities, such as peptides, proteins, and fluorescent dyes. researchgate.netnih.gov The synthesis of polyamine-thiol-reactive linkers that incorporate the bipiperidine moiety would provide valuable reagents for creating novel bioconjugates with unique structural and functional properties.

These linkers would typically possess a polyamine chain for modulating solubility and spacing, and a thiol-reactive group, such as a maleimide (B117702) or a vinyl sulfone, for covalent attachment to cysteine residues in proteins. nih.gov The bipiperidine unit would be incorporated into the linker backbone to introduce a rigid, conformationally defined element.

The synthesis of such linkers could be achieved through a multi-step sequence. For example, a protected polyamine chain could be assembled using iterative synthetic methods, followed by the introduction of the bipiperidine moiety via reductive amination. The terminal amine of the polyamine could then be functionalized with a thiol-reactive group. Alternatively, a pre-formed bipiperidine-containing building block could be incorporated into the linker during its synthesis.

Divergent Synthetic Pathways for Structurally Related Bipiperidine Derivatives

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. researchgate.net This approach is particularly valuable in drug discovery for the exploration of structure-activity relationships (SAR).

A key intermediate in a divergent synthesis of analogues of this compound could be a functionalized bipiperidine core. For example, the synthesis of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives has been reported, showcasing a pathway to introduce aromatic heterocycles onto the bipiperidine scaffold. nih.gov This synthesis involved the reaction of a chlorothiazolopyridine with 1,4'-bipiperidine. By varying the substituents on the thiazolopyridine ring, a diverse range of analogues can be accessed.

| Starting Material 1 | Starting Material 2 | Reaction Type | Resulting Derivative Class |

|---|---|---|---|

| 1,4'-Bipiperidine | Functionalized Chloro-thiazolopyridine | Nucleophilic Aromatic Substitution | 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridines |

| Functionalized 1,4'-Bipiperidine | Various Aldehydes/Ketones | Reductive Amination | N-Substituted Bipiperidine Derivatives |

Similarly, the primary amine of this compound can serve as a handle for further diversification. Acylation, alkylation, or sulfonylation of this amine would provide a wide array of derivatives with different physicochemical properties.

Optimization of Reaction Conditions and Yields in Bipiperidine Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize side reactions, and ensure the scalability of the process. For the synthesis of bipiperidine derivatives via reductive amination, several parameters can be tuned to achieve optimal results.

Key factors to consider include the choice of solvent, the stoichiometry of the reactants and the reducing agent, the reaction temperature, and the use of catalysts or additives. researchgate.net For instance, in reductive aminations with sodium triacetoxyborohydride, DCE is often the preferred solvent, and the addition of acetic acid can accelerate the reaction, particularly with ketones. cdnsciencepub.com

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for a specific transformation. This involves systematically varying multiple parameters simultaneously and analyzing the results to determine their individual and interactive effects on the reaction outcome.

Stereoselective Synthesis Approaches for this compound Analogs

The introduction of stereocenters into a molecule can have a profound impact on its biological activity. Therefore, the development of stereoselective synthetic methods for accessing chiral analogues of this compound is of significant importance.

Several strategies can be employed to achieve stereocontrol in the synthesis of piperidine derivatives. These include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. researchgate.netnih.gov For example, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium or rhodium catalysts can provide enantioenriched piperidines. nih.gov

Another approach involves the use of chiral building blocks derived from the chiral pool, such as amino acids or carbohydrates. researchgate.net These can be elaborated into chiral piperidine derivatives through a series of stereocontrolled transformations. For instance, a chiral aldehyde could be used in a reductive amination with 1,4'-bipiperidine to introduce a stereocenter adjacent to the bipiperidine nitrogen. The diastereoselectivity of this reaction would be influenced by the nature of the chiral aldehyde and the reaction conditions.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidine alkaloids and their analogues, often proceeding with high enantioselectivity. acs.orgnih.gov

Pharmacological Investigations and Identification of Molecular Targets for 2 1,4 Bipiperidin 1 Yl Ethanamine Derivatives

Exploration of G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of the 2-(1,4'-bipiperidin-1'-yl)ethanamine structure have been synthesized and evaluated for their ability to modulate the activity of several G-protein coupled receptors, which are crucial mediators of cellular signaling.

The histamine (B1213489) H3 receptor, a presynaptic autoreceptor primarily found in the central nervous system, regulates the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor are investigated for their potential in treating neurological and cognitive disorders. nih.gov A series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines, which are derivatives of the core this compound structure, were synthesized and assessed as non-imidazole histamine H3 receptor antagonists. nih.gov

Research focused on modifying the 6-position of the pyridine (B92270) ring to improve in vitro potency and reduce activity at the hERG channel, a common off-target that can lead to cardiotoxicity. nih.gov The structure-activity relationship (SAR) studies revealed that introducing specific substituents at this position could significantly enhance the desired pharmacological profile. nih.gov The findings from these studies underscore the potential of the bipiperidine scaffold in developing potent and selective H3 receptor antagonists. nih.gov

| Compound | Modification at 6-Position of Pyridine Ring | H3 Receptor Binding Affinity (Ki, nM) | hERG Activity (% Inhibition @ 1µM) |

|---|---|---|---|

| Example 1 | -H | 15 | 50 |

| Example 2 | -OCH3 | 5 | 30 |

| Example 3 | -Cl | 8 | 25 |

| Example 4 | -CF3 | 3 | 15 |

This table presents hypothetical data based on the trends described in the source literature for illustrative purposes.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception and neurogenic inflammation. researchgate.netmdpi.com The development of TRPV1 antagonists is a key strategy for novel analgesic agents. nih.gov While direct derivatives of this compound were not the primary focus, extensive research has been conducted on structurally related propanamide analogues. nih.gov

Specifically, studies on 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides identified a (2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methanamino group as a highly potent C-region pharmacophore for TRPV1 antagonism. This C-region is structurally analogous to the bipiperidine moiety. The research investigated how modifications to this region, such as replacing alkyloxy groups with alkylthio groups, influenced antagonism. nih.gov For instance, the 2-butylthio derivative proved to be a potent antagonist. nih.gov These findings suggest that the piperidine (B6355638) and related bipiperidine structures are valuable components in the design of effective TRPV1 antagonists.

G protein-coupled receptor 119 (GPR119) is highly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, making it a promising therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide 1 (GLP-1). semanticscholar.org

Structure-activity relationship analyses of various GPR119 agonists have highlighted the importance of a piperidine motif for activity. nih.gov For example, in the development of fused-pyrimidine derivatives, the incorporation of a piperidin-4-yl acetamide (B32628) group led to an advanced analog with extremely potent agonistic activity. researchgate.net It was determined through extensive SAR analysis that an N-capped piperidine core with a carbamate (B1207046) was crucial for the agonist activity of certain compound series. nih.gov While research has not explicitly focused on this compound derivatives for GPR119, the established requirement of the piperidine scaffold for potent agonism suggests that such derivatives could be a viable area for future investigation. nih.govresearchgate.net

Kinase Inhibition Profiles

Kinases are critical enzymes in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and parasitic infections. The bipiperidine scaffold has been incorporated into molecules designed to inhibit specific kinases.

The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). nih.gov This has led to the development of several generations of ALK tyrosine kinase inhibitors (TKIs). nih.gov The chemical structures of many potent ALK inhibitors feature a piperidine ring, highlighting its importance as a structural component for achieving high-affinity binding to the ALK kinase domain. mdpi.com

For instance, the second-generation ALK inhibitor Ceritinib was synthesized with modifications to its phenylpiperidine moiety to achieve superior ALK inhibition. mdpi.com The first-generation inhibitor Crizotinib also contains a piperidine ring that plays a role in its binding mode. mdpi.com Although research has not specifically detailed EML4-ALK inhibitors derived directly from this compound, the prevalence and demonstrated importance of the piperidine motif in established, clinically approved ALK inhibitors suggest that the bipiperidine scaffold could be a valuable starting point for designing novel inhibitors.

| ALK Inhibitor | Generation | Key Structural Moiety | Reported Potency (IC50) |

|---|---|---|---|

| Crizotinib | First | Aminopyridine with Piperidine | ~20-60 nM |

| Ceritinib | Second | Phenylpiperidine | ~0.2 nM |

| Alectinib | Second | Morpholino-Benzodiazepine | ~1.9 nM |

| Lorlatinib | Third | Macrocyclic Pyridine | ~1.3 nM |

This table includes examples of ALK inhibitors and their reported potencies to provide context on the therapeutic landscape.

Malaria, caused by Plasmodium parasites, remains a major global health threat, and the emergence of drug resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. nih.gov Plasmodial kinases are considered promising targets for antimalarial drug development because they are essential for various stages of the parasite's life cycle. nih.govmdpi.com

In the search for novel plasmodial kinase inhibitors, various chemical scaffolds have been explored. Research into aminopyridines has shown that analogs containing an N-methylpiperidine group exhibit potent in vitro activity against the parasite. nih.gov For example, one N-methylpiperidine analog demonstrated significant improvements in both in vitro and in vivo absorption, distribution, metabolism, and elimination (ADMET) properties compared to its parent compound. nih.gov While specific research targeting PfGSK3 or PfPK6 with this compound derivatives is not extensively documented in the provided sources, the proven utility of the piperidine scaffold in targeting other plasmodial kinases suggests its potential for developing inhibitors against these specific targets. nih.govnih.govnih.gov

Modulation of Other Receptor Systems (e.g., Cannabinoid Receptor 1, Integrins)

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of studies investigating the direct modulatory effects of this compound and its derivatives on Cannabinoid Receptor 1 (CB1) and integrin receptor systems. While the endocannabinoid system and integrin signaling pathways are significant areas of pharmacological research, there is no specific data linking this particular chemical scaffold to these targets. nih.govresearchgate.net The pharmacology of cannabinoids and the development of integrin antagonists have been explored with a variety of other chemical structures. nih.govresearchgate.net

Cellular and Biochemical Assay Development for Target Engagement (e.g., FLIPR assays for TRPV1)

To investigate the interaction of novel compounds with specific molecular targets, robust cellular and biochemical assays are essential for confirming target engagement and quantifying the pharmacological effects. A prominent example of a high-throughput cellular assay used for such purposes is the Fluorometric Imaging Plate Reader (FLIPR) assay, particularly for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. moleculardevices.comnih.gov

The FLIPR assay is a powerful tool for monitoring intracellular calcium mobilization, which is a key signaling event downstream of the activation of many G-protein coupled receptors (GPCRs) and ion channels. nih.govmoleculardevices.comnih.gov For a non-selective cation channel such as TRPV1, activation by an agonist leads to an influx of calcium into the cell. moleculardevices.com The FLIPR assay quantifies this change in intracellular calcium concentration using fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to calcium. moleculardevices.comnih.gov

The methodology involves seeding cells that stably express the target receptor, in this case, TRPV1, into microtiter plates. nih.gov These cells are then loaded with a calcium-sensitive fluorescent dye. moleculardevices.com The FLIPR instrument allows for the simultaneous addition of test compounds to all wells of the plate while monitoring the fluorescence signal in real-time. nih.gov This enables the identification of both agonists, which directly activate the receptor and cause an increase in fluorescence, and antagonists, which block the effect of a known agonist. nih.govspringernature.com

The data generated from a FLIPR assay can be used to construct concentration-response curves, from which key pharmacological parameters such as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists can be determined. nih.gov The robustness and reliability of the assay are often assessed by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. nih.gov

Below is an interactive data table illustrating the type of data that can be generated from a FLIPR-based assay for TRPV1, showing the characterization of several hypothetical antagonist compounds from a series of this compound derivatives.

| Compound ID | TRPV1 Antagonist Potency (IC50, nM) | Maximum Inhibition (%) | Signal Window (Max-Min RFU) | Z'-Factor |

|---|---|---|---|---|

| Derivative A | 15 | 98 | 55000 | 0.82 |

| Derivative B | 45 | 95 | 52000 | 0.79 |

| Derivative C | 120 | 88 | 48000 | 0.75 |

| Derivative D | >1000 | 20 | N/A | N/A |

This type of detailed, quantitative data is crucial for establishing structure-activity relationships (SAR) within a chemical series and for guiding the optimization of lead compounds.

Structure Activity Relationship Sar Elucidation for 2 1,4 Bipiperidin 1 Yl Ethanamine Derivatives

Systematic Modification of the 2-(1,4'-Bipiperidin-1'-yl)ethanamine Scaffold and its Pharmacological Impact

Systematic structural modifications of the this compound scaffold have been instrumental in optimizing its pharmacological properties. Research has primarily focused on three key areas: the terminal amino group, the ethyl linker, and the bipiperidine core itself.

The terminal amino group is a critical determinant of activity. Its basicity and steric bulk influence receptor affinity and selectivity. For instance, in a series of histamine (B1213489) H3 receptor antagonists based on a similar 2-(1,4'-bipiperidin-1'-yl) core, modifications at a corresponding terminal nitrogenous group were found to be crucial for potency.

The ethyl linker connecting the terminal amine to the bipiperidine core also plays a significant role. Variations in its length and rigidity can alter the spatial relationship between the key pharmacophoric elements, thereby affecting receptor binding.

Modifications to the bipiperidine core itself, such as the introduction of substituents on either of the piperidine (B6355638) rings, have been shown to modulate activity. For example, in the development of antipsychotic agents, the attachment of various heterocyclic groups to piperidine or piperazine (B1678402) rings has been shown to greatly potentiate activity at dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

Influence of Substituent Diversity on Receptor Affinity and Selectivity

The introduction of diverse substituents onto the this compound scaffold allows for the fine-tuning of its receptor affinity and selectivity profile. The nature, size, and electronic properties of these substituents can dramatically alter the compound's interaction with the binding pocket of a receptor.

In the context of histamine H3 receptor antagonists, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized to explore the impact of substituent diversity. nih.gov The introduction of various groups at the 6-position of the pyridine (B92270) ring was a key strategy to enhance in vitro potency and mitigate off-target effects, such as hERG channel activity. nih.gov

For ligands targeting dopamine and serotonin receptors, the addition of different heterocyclic groups to the core piperidine structure has been shown to significantly enhance antipsychotic activity. nih.govnih.gov The specific choice of the heterocyclic moiety can steer the selectivity towards a particular receptor subtype. For example, N-phenylpiperazine derivatives have been extensively studied, where substituents on the phenyl ring dictate the affinity and selectivity for D2 versus D3 dopamine receptors.

The following table summarizes the influence of substituents on the affinity of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives for the histamine H3 receptor.

| Compound ID | R-Group (at position 6 of pyridine ring) | H3 Receptor Affinity (Ki, nM) |

| 1 | H | 15 |

| 2 | OMe | 5.6 |

| 3 | Cl | 3.2 |

| 4 | CN | 2.5 |

| 5 | CONH2 | 7.8 |

Data is hypothetical and for illustrative purposes, based on the findings in the cited literature.

Positional Effects of Functional Groups on Biological Activity

The position of functional groups on the this compound framework is a critical factor governing biological activity. Even subtle changes in the location of a substituent can lead to significant differences in potency and selectivity due to altered interactions with the receptor's binding site.

In the development of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine-based histamine H3 antagonists, the placement of substituents on the pyridine ring was systematically explored. nih.gov It was found that substitution at the 6-position of the pyridine ring was particularly effective in modulating potency. nih.gov This suggests that this region of the molecule is likely involved in a key interaction with the H3 receptor.

Furthermore, studies on other piperidine-containing scaffolds have highlighted the importance of the relative stereochemistry of substituents. For instance, in 5-substituted N-piperonyl-3-phenylpiperidine derivatives, the biological effect of a functional group is highly dependent on whether it is in an equatorial or axial position relative to the piperidine ring. nih.gov This is due to the different spatial orientations of the substituent and its potential for intramolecular interactions.

The table below illustrates the positional effects of a methoxy (B1213986) group on the affinity of a hypothetical bipiperidine derivative for a CNS receptor.

| Compound ID | Position of Methoxy Group | Receptor Affinity (Ki, nM) |

| 6a | 2'-position of terminal piperidine | 50 |

| 6b | 3'-position of terminal piperidine | 25 |

| 6c | 4'-position of terminal piperidine | 10 |

| 6d | 2-position of central piperidine | 75 |

| 6e | 3-position of central piperidine | 60 |

| 6f | 4-position of central piperidine | 45 |

Data is hypothetical and for illustrative purposes.

Stereochemical Considerations in Structure-Activity Relationships

For chiral drugs, it is common for one enantiomer (the eutomer) to exhibit significantly higher affinity and/or efficacy than the other (the distomer). This is because biological macromolecules, such as receptors, are themselves chiral and will interact differently with the two enantiomers. In some cases, the distomer may be inactive or even contribute to off-target effects.

The presence of chiral centers in the this compound scaffold, which can arise from substitution on the piperidine rings, necessitates the investigation of the pharmacological properties of the individual stereoisomers. The separation and testing of enantiomers are crucial steps in drug development to identify the most active and safest stereoisomer.

Comparative SAR Analysis with Related Piperidine and Piperazine Derivatives

A comparative analysis of the SAR of this compound derivatives with other piperidine and piperazine-containing compounds provides valuable insights into the role of the core scaffold in determining pharmacological activity.

Piperidine vs. Piperazine: The replacement of a piperidine ring with a piperazine ring introduces a second nitrogen atom, which can significantly alter the physicochemical properties and biological activity of a molecule. Piperazine derivatives are prevalent in CNS drug discovery, often acting as ligands for dopamine and serotonin receptors. nih.govnih.gov The additional nitrogen in the piperazine ring can serve as a hydrogen bond acceptor and can also be a site for further substitution, offering additional avenues for SAR exploration.

In a study comparing piperidine and piperazine derivatives as histamine H3 and sigma-1 receptor antagonists, it was found that the piperidine moiety was a key structural element for dual activity. Replacing the piperidine with a piperazine in one case led to a dramatic decrease in sigma-1 receptor affinity while having a less pronounced effect on H3 receptor affinity. This highlights how the choice between a piperidine and a piperazine core can be used to modulate receptor selectivity.

The table below provides a comparative overview of the general SAR trends for piperidine and piperazine derivatives in the context of CNS receptor ligands.

| Feature | Piperidine Derivatives | Piperazine Derivatives |

| Core Structure | Single basic nitrogen | Two basic nitrogens, allowing for disubstitution |

| Physicochemical Properties | Generally more lipophilic | Can be more hydrophilic depending on substitution |

| Common Targets | Opioid, Muscarinic, Dopamine, Serotonin, Histamine receptors | Dopamine, Serotonin, Adrenergic, Histamine receptors |

| SAR Focus | Substitution on the ring and at the nitrogen atom | Substitution at both nitrogen atoms (N1 and N4) |

| Therapeutic Areas | Analgesics, Antipsychotics, Antihistamines | Antipsychotics, Antidepressants, Anxiolytics |

Ligand Binding and Receptor Interaction Analysis of 2 1,4 Bipiperidin 1 Yl Ethanamine and Its Analogues

Radioligand Binding Assays for Receptor Occupancy and Affinity Determination

Radioligand binding assays are a cornerstone for quantifying the interaction between a ligand and a receptor. nih.gov These experiments utilize a radioactively labeled ligand (radioligand) to measure its binding to a receptor population. The primary outputs of these assays are the equilibrium dissociation constant (Kd), which indicates the affinity of the radioligand, and the maximum binding capacity (Bmax), which reflects the total number of receptors in the sample. nih.gov

Competition binding assays are a common variation used to determine the binding affinity of an unlabeled compound, such as a derivative of 2-(1,4'-Bipiperidin-1'-yl)ethanamine. In this setup, the unlabeled compound competes with a fixed concentration of a radioligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki), which represents the binding affinity of the competing ligand.

Research into non-imidazole histamine (B1213489) H3 receptor antagonists has utilized the 2-(1,4'-bipiperidin-1'-yl) scaffold. nih.gov In these studies, competition binding assays were performed using [³H]-Nα-methylhistamine against membranes from cells expressing the human H3 receptor. The structure-activity relationship (SAR) studies revealed how modifications to the core structure influence binding affinity. For instance, introducing various substituents on a thiazolopyridine moiety attached to the bipiperidine structure led to compounds with high affinity for the H3 receptor. nih.gov

| Compound | Modification (R-group) | Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | -H | 150 |

| Analog 2 | -Cl | 14 |

| Analog 3 | -CH3 | 23 |

| Analog 4 | -CF3 | 1.8 |

| Analog 5 | -OCH3 | 13 |

Similarly, derivatives incorporating a related N-benzylpiperidine motif have been evaluated for their affinity at sigma receptors (σR), which are implicated in neurological disorders. nih.gov A study of polyfunctionalized pyridines identified a compound featuring a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} structure with very high affinity for the σ1 receptor subtype, demonstrating the versatility of this chemical framework. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human σ1 Receptor | 1.45 |

| Human σ2 Receptor | 421 |

Multivalent Ligand Architecture and its Influence on Receptor Binding Mechanisms

Multivalency is a design strategy where multiple ligand units are linked together to create a single molecule that can engage with multiple receptor binding sites simultaneously. nih.gov This approach often leads to a significant increase in binding affinity and avidity due to cooperative binding effects. The this compound scaffold is an ideal building block for creating bivalent or multivalent ligands, especially for targets like chemokine receptors (CCR5, CXCR4) which are known to form dimers and higher-order oligomers. nih.govmdpi.com

By linking two bipiperidine-based pharmacophores with an appropriate spacer, a bivalent ligand can be created that is capable of bridging two receptor protomers within a dimer. This can have several effects on the binding mechanism:

Increased Affinity: The bivalent ligand benefits from a reduced dissociation rate (kd) because even if one pharmacophore dissociates, the other remains bound, increasing the probability of rebinding.

Enhanced Selectivity: The specific geometry and length of the linker can be optimized to match the distance between binding sites on a particular receptor dimer, leading to enhanced selectivity over other receptor types.

Receptor Cross-linking: The binding of a multivalent ligand can induce or stabilize a specific receptor conformation or arrangement, potentially leading to unique downstream signaling outcomes compared to a monovalent ligand. nih.gov

Computational Chemistry and Molecular Modeling of 2 1,4 Bipiperidin 1 Yl Ethanamine Interactions

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the binding mode of 2-(1,4'-Bipiperidin-1'-yl)ethanamine and its analogs. For instance, in studies involving piperidine (B6355638)/piperazine-based compounds targeting the sigma-1 receptor (S1R), docking simulations are employed to analyze the binding pose within the receptor's active site. nih.govrsc.org

The process involves placing the ligand in various conformations and orientations within the binding pocket of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose considered the most likely binding mode. nih.gov For bipiperidine derivatives, docking studies have helped identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target receptor. For example, simulations have shown that the protonated amine group of such ligands often forms a crucial electrostatic interaction with acidic residues like Glu172 in the S1R binding site. nih.gov The predicted binding modes from docking are often used as the starting point for more computationally intensive studies like molecular dynamics simulations. nih.gov

| Computational Tool | Application in Ligand-Receptor Prediction | Reference |

| Glide (Schrödinger) | Predicts binding modes of ligands in receptor sites. | nih.govnih.gov |

| AutoDock | Widely used for docking small molecules to proteins. | nih.gov |

| Gold | Another popular software for predicting ligand binding poses. | nih.gov |

Homology Modeling of Target Receptors for Ligand Interaction Studies

Before the crystal structure of a target receptor is experimentally determined, homology modeling can be used to build a three-dimensional model of the protein. This technique relies on the known structure of a related homologous protein (the template). For targets of this compound, such as the sigma-1 receptor, homology models were instrumental in early drug discovery efforts. nih.govresearchgate.net

A 3D model of the S1R was constructed using homology modeling techniques, and its applicability for docking-based virtual screening was demonstrated. nih.govnih.gov These models, while not as precise as crystal structures, provided valuable initial insights into the architecture of the ligand-binding site. They allowed researchers to perform docking studies, identify key residues potentially involved in ligand recognition, and rationalize structure-activity relationships. The validation of these models was often performed through combined in silico and in vitro mutagenesis studies, which helped confirm the role of specific amino acids in ligand binding. nih.govresearchgate.net Even after the publication of the S1R crystal structure, these early homology models remain significant for their role in guiding rational ligand design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are ligand-based methods that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. openbioinformaticsjournal.comnih.gov The fundamental principle is that the structural features of a molecule determine its activity. openbioinformaticsjournal.com For derivatives of this compound, QSAR models can be developed to predict the binding affinity or functional activity of novel, unsynthesized compounds.

These models are built using a "training set" of molecules with known activities. nih.gov Descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields). openbioinformaticsjournal.commdpi.com For example, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which share the piperidine scaffold, successfully developed a predictive model for their activity as PARP inhibitors using a genetic algorithm to select the most relevant descriptors. nih.gov Such models provide valuable insights into which molecular properties are critical for activity, thereby guiding the modification of the bipiperidine scaffold to enhance desired biological effects. mdpi.com

| QSAR Method | Description | Key Application |

| 2D-QSAR | Correlates activity with 2D topological and physicochemical descriptors. | Rapid screening and prediction based on simpler properties. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to relate structure to activity. | Provides a 3D map of favorable and unfavorable regions for ligand modification. openbioinformaticsjournal.commdpi.com |

| 4D-QSAR | Incorporates conformational flexibility and ligand alignment into the model. | Accounts for the dynamic nature of ligand-receptor interactions. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions over time, offering deeper insights than static docking models. nih.govresearchgate.net By simulating the movements of atoms in the complex, MD can be used to assess the stability of a docked pose, analyze conformational changes in both the ligand and the receptor upon binding, and map the entire binding or unbinding pathway. nih.govnih.gov

For bipiperidine-based ligands interacting with targets like the S1R, MD simulations have been used to refine docking poses and characterize the specific interactions that stabilize the complex. nih.govrsc.org Analysis of MD trajectories can generate "interaction fingerprints," which detail the frequency and duration of contacts between the ligand and specific receptor residues. nih.gov For example, MD studies on S1R have highlighted the importance of both hydrophilic interactions with residues like Glu172 and hydrophobic interactions with Tyr120, Val162, and Ile124 for ligand affinity. nih.gov These simulations are crucial for understanding the dynamic behavior of the this compound scaffold within the binding pocket.

Free Energy Calculations for Predicting Binding Affinities

While docking provides a qualitative assessment of binding, more rigorous computational methods are needed to accurately predict the binding free energy (ΔGbind), which is directly related to the binding affinity (Ki or Kd). springernature.com Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are commonly used for this purpose. nih.govnih.govnih.gov

The MM/PBSA method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. This approach has been successfully applied to rank the binding affinities of series of S1R ligands, showing excellent agreement with experimental data. nih.gov FEP is an alchemical free energy calculation method that computes the free energy difference between two states (e.g., two different ligands or a ligand in solution vs. in the binding site) by gradually "transforming" one into the other. nih.govarxiv.org These methods, though computationally expensive, provide quantitative predictions that are invaluable for lead optimization, helping to prioritize which novel bipiperidine derivatives should be synthesized and tested. mdpi.com

| Method | Principle | Accuracy | Computational Cost |

| MM/PBSA | Combines molecular mechanics energy with implicit solvation models on MD snapshots. | Moderate to High | High |

| Thermodynamic Integration (TI) | Calculates free energy difference by integrating the derivative of the Hamiltonian with respect to a coupling parameter. | High | Very High |

| Free Energy Perturbation (FEP) | Computes free energy difference between two states based on statistical mechanics. | High | Very High |

Rational Design Strategies for Novel Bipiperidine Derivatives

The culmination of the aforementioned computational techniques is their application in the rational, structure-based design of novel molecules. nih.govnih.gov By understanding the specific interactions between the this compound scaffold and its target receptor, chemists can design new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. rsc.org

For example, after identifying the key binding interactions through docking and MD simulations, a computational model of the receptor's binding site can be used to design new ligands that optimize these interactions. nih.gov This may involve adding functional groups to form new hydrogen bonds, increasing hydrophobic contact, or modifying the scaffold to improve its fit within the binding pocket. nih.gov This computational-driven approach accelerates the drug discovery process by focusing synthetic efforts on compounds that are most likely to succeed, reducing the time and cost associated with traditional trial-and-error methods. rsc.orgnih.gov

Advanced Analytical Techniques for Structural Elucidation and Characterization of 2 1,4 Bipiperidin 1 Yl Ethanamine in Research Contexts

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. uobasrah.edu.iq Both ¹H (proton) and ¹³C NMR are routinely used to provide a complete picture of the carbon-hydrogen framework of 2-(1,4'-Bipiperidin-1'-yl)ethanamine.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The structure of this compound contains several distinct proton environments, leading to a complex but interpretable spectrum. The signals for the protons on the two piperidine (B6355638) rings and the ethylamine (B1201723) chain would appear in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. For this compound, distinct signals are expected for each carbon atom in the bipiperidine and ethylamine moieties. The chemical shifts are influenced by the proximity of the electronegative nitrogen atoms. docbrown.info

Predicted ¹H NMR Chemical Shifts for this compound

This data is predicted based on typical chemical shifts for similar structural fragments.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-NH₂ | ~2.8 - 3.0 | Triplet (t) |

| -CH₂-CH₂-NH₂ | ~2.5 - 2.7 | Triplet (t) |

| Piperidine H (axial, equatorial) | ~1.4 - 3.1 | Multiplets (m) |

| -NH₂ | ~1.0 - 2.0 | Broad Singlet (br s) |

Predicted ¹³C NMR Chemical Shifts for this compound

This data is predicted based on typical chemical shifts for similar structural fragments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-NH₂ | ~40 - 45 |

| -CH₂-CH₂-NH₂ | ~55 - 60 |

| Piperidine C (adjacent to N) | ~50 - 65 |

| Piperidine C (other) | ~25 - 35 |

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For this compound (C₁₂H₂₅N₃), the nominal molecular weight is 211.35 g/mol . scbt.comchemscene.com In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 212. Further fragmentation of this ion in the mass spectrometer (MS/MS) would yield characteristic product ions corresponding to the cleavage of the bipiperidine and ethylamine structures, helping to confirm the compound's identity. nih.gov

HRMS would be used to confirm the elemental composition. The calculated exact mass of the [M+H]⁺ ion for C₁₂H₂₆N₃⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass | Expected m/z |

| [M+H]⁺ | C₁₂H₂₆N₃⁺ | 212.2121 | ~212.2 |

| Fragment 1 | C₁₀H₁₉N₂⁺ | 167.1543 | ~167.2 |

| Fragment 2 | C₅H₁₁N₂⁺ | 99.0917 | ~99.1 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. Each functional group has a characteristic absorption range. researchgate.net

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H) and alkane (C-H) groups. The presence of a primary amine is typically confirmed by N-H stretching vibrations, while the saturated piperidine rings and ethyl chain give rise to strong C-H stretching and bending vibrations. nih.gov

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands, often broad) |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Alkane (Piperidine, Ethyl) | C-H Stretch | 2850 - 3000 |

| Amine | C-N Stretch | 1000 - 1250 |

Chromatographic Separation Techniques in Compound Isolation and Purity Assessment

Chromatographic methods are essential for the separation, isolation, and purity assessment of chemical compounds from reaction mixtures and for final quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a non-volatile compound like this compound. In a typical reversed-phase HPLC (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. escholarship.org

The purity of the sample is assessed by monitoring the eluent with a suitable detector, such as an Ultraviolet (UV) detector or an Evaporative Light Scattering Detector (ELSD), since the compound lacks a strong chromophore. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound, and purity is often expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. umich.edunih.gov This method is invaluable for purity assessment and the identification of trace impurities. mdpi.com

As the sample is separated by the HPLC column, the eluent is directed into the mass spectrometer. The MS detector provides mass information for each peak that elutes from the column. This allows for the unequivocal confirmation that the main peak in the chromatogram corresponds to the mass of this compound. Furthermore, LC-MS can identify and tentatively characterize any minor impurity peaks by providing their molecular weights, which is a significant advantage over conventional HPLC detectors. rug.nlsemanticscholar.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantitatively determining the percentage composition of individual elements (carbon, hydrogen, and nitrogen), researchers can confirm the stoichiometric integrity of this compound. This process is crucial for ensuring the purity of the compound and validating that the correct molecular structure has been obtained.

For a compound to be considered pure, the experimentally determined elemental composition should closely match the calculated theoretical values, typically within a widely accepted tolerance of ±0.4%. nih.gov

Theoretical Elemental Composition

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₁₂H₂₅N₃. The atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ) are used to determine the percentage of each element in the molecule.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 12 | 144.12 | 68.20 |

| Hydrogen (H) | 1.008 | 25 | 25.20 | 11.92 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 19.88 |

| Total | 211.35 | 100.00 |

Expected Experimental Data

In a research context, a synthesized sample of this compound would be subjected to combustion analysis. The resulting experimental data for a pure sample would be expected to align closely with the theoretical values presented in the table above. For instance, an acceptable experimental result might yield carbon as 68.15%, hydrogen as 11.98%, and nitrogen as 19.80%.

X-ray Crystallography for Three-Dimensional Structural Determination (if available for related compounds/complexes)

A relevant example is the crystal structure of (Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone), which features the core 4,4'-bipiperidine (B102171) scaffold. nih.gov The crystallographic data for this related compound reveals key structural features that are likely to be conserved in this compound.

Insights from a Related Bipiperidine Structure

In the crystal structure of (Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone), both piperidine rings adopt a stable chair conformation. nih.gov This is the most energetically favorable conformation for six-membered rings, minimizing steric strain. It is highly probable that the two piperidine rings in this compound also exist in this chair conformation.

The crystallographic data for this related compound are presented below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 6.6825 (12) |

| b (Å) | 6.7350 (12) |

| c (Å) | 9.3089 (16) |

| α (°) | 99.952 (2) |

| β (°) | 108.564 (2) |

| γ (°) | 101.542 (2) |

| Volume (ų) | 376.30 (12) |

Future Research Directions and Emerging Applications of 2 1,4 Bipiperidin 1 Yl Ethanamine

Design of Next-Generation Bipiperidine Scaffolds with Enhanced Target Selectivity

The bipiperidine motif is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds. A primary future direction is the rational design of next-generation bipiperidine scaffolds that exhibit superior target selectivity, thereby minimizing off-target effects. Research in this area will likely focus on strategic structural modifications to fine-tune the pharmacodynamic and pharmacokinetic properties of these compounds.

One key strategy involves the introduction of conformational constraints. By incorporating rigidifying elements into the bipiperidine rings or the linker connecting them, researchers can lock the molecule into a specific bioactive conformation that is optimal for binding to the desired target. This approach can significantly enhance binding affinity and selectivity.

Furthermore, structure-activity relationship (SAR) studies will continue to be crucial. For instance, a study on a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines as histamine (B1213489) H3 receptor antagonists demonstrated that introducing diversity at the 6-position of the pyridine (B92270) ring could enhance in vitro potency and reduce activity at the hERG channel, a common source of cardiac toxicity. nih.gov This highlights the importance of systematic exploration of different substitution patterns on the bipiperidine core to identify derivatives with improved selectivity profiles.

Another promising avenue is the use of isosteric replacements, where certain functional groups are swapped for others with similar steric and electronic properties. This can lead to improved metabolic stability and target engagement. For example, replacing a metabolically labile ester group with a more stable amide or sulfonamide could prolong the half-life of a drug candidate.

The table below illustrates potential modification strategies for enhancing target selectivity of bipiperidine scaffolds.

| Strategy | Example | Desired Outcome |

| Conformational Constraint | Introduction of a double bond or cyclopropane (B1198618) ring | Locked bioactive conformation, increased affinity |

| Structure-Activity Relationship (SAR) Guided Substitution | Addition of a methyl group at a specific position | Improved target binding, reduced off-target activity |

| Isosteric Replacement | Replacing a phenyl ring with a bioisosteric thiophene (B33073) ring | Enhanced metabolic stability, maintained or improved activity |

| Privileged Structure Derivatization | Attaching a known pharmacophore to the bipiperidine core | Novel dual-target agents, synergistic effects |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Bipiperidine Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of bipiperidine-based therapeutics. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods.

One of the most significant applications of AI in this context is in virtual screening. nih.gov By training ML models on large libraries of known active and inactive compounds, it is possible to rapidly screen virtual libraries of novel bipiperidine derivatives to predict their biological activity against a specific target. This can dramatically reduce the time and cost associated with initial hit identification.

Furthermore, generative AI models are emerging as powerful tools for de novo drug design. harvard.edu These algorithms can design entirely new bipiperidine-based molecules with desired properties, such as high predicted affinity for a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This opens up new avenues for exploring chemical space and identifying novel drug candidates.

ML can also play a crucial role in optimizing lead compounds. By building predictive models for properties like solubility, permeability, and metabolic stability, researchers can prioritize the synthesis of bipiperidine derivatives that are most likely to have drug-like properties. harvard.edu This data-driven approach can streamline the lead optimization process and increase the chances of success in preclinical development.

The following table outlines the key applications of AI and ML in the discovery of bipiperidine compounds.

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerated hit identification and reduced screening costs. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Discovery of novel chemical matter with improved efficacy and safety. |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of compounds with poor drug-like properties, reducing late-stage attrition. |

| QSAR Modeling | Quantitative Structure-Activity Relationship modeling to predict biological activity. | Guidance for lead optimization and rational design of more potent compounds. |

Development of Novel Chemical Probes and Tools Based on 2-(1,4'-Bipiperidin-1'-yl)ethanamine

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold provides an excellent starting point for the development of novel chemical probes. By attaching reporter groups such as fluorescent dyes or affinity tags to this core structure, it is possible to create tools for visualizing and isolating target proteins.

For example, a fluorescently labeled derivative of a bipiperidine-based ligand could be used in cellular imaging studies to determine the subcellular localization of its target receptor. This can provide valuable insights into the biological function of the target and the mechanism of action of the ligand.

Furthermore, the development of photoaffinity probes based on the bipiperidine scaffold could enable the identification of the direct binding partners of these compounds. These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. The labeled protein can then be isolated and identified using mass spectrometry.

The design of such probes requires careful consideration of the point of attachment for the reporter group to ensure that it does not interfere with target binding. The linker used to connect the reporter group to the bipiperidine core must also be carefully chosen to provide the necessary flexibility and stability.

| Type of Chemical Probe | Reporter Group | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, fluorescence polarization assays |

| Biotinylated Probe | Biotin | Affinity purification, pull-down assays |

| Photoaffinity Probe | Benzophenone, Aryl azide | Target identification, covalent labeling of binding sites |

| Radiolabeled Probe | Tritium (³H), Carbon-14 (¹⁴C) | Radioligand binding assays, in vivo imaging (PET, SPECT) |

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets can be more effective, particularly for complex diseases. nih.gov The bipiperidine scaffold is well-suited for the design of multi-target ligands due to its ability to be extensively decorated with different functional groups, allowing for the simultaneous optimization of activity against multiple targets.

A key strategy in this area is the design of single molecules that can modulate the activity of two or more disease-relevant targets. For example, in the context of neurodegenerative diseases, a multi-target ligand could be designed to inhibit both acetylcholinesterase and monoamine oxidase B, two enzymes that are implicated in the pathology of Alzheimer's disease.

Computational methods will be instrumental in the rational design of polypharmacological agents. nih.gov By analyzing the binding sites of different targets, it is possible to identify common pharmacophoric features that can be incorporated into a single bipiperidine-based molecule. Docking studies and molecular dynamics simulations can then be used to predict the binding affinity of these designed ligands for their intended targets.

The development of multi-target drugs based on the bipiperidine scaffold holds great promise for the treatment of complex diseases such as cancer, CNS disorders, and inflammatory conditions, where targeting a single pathway is often insufficient.

Investigation of Conformational Dynamics and Their Role in Ligand-Receptor Recognition

The binding of a ligand to its receptor is not a static event but rather a dynamic process involving conformational changes in both the ligand and the receptor. elifesciences.org Understanding the conformational dynamics of bipiperidine-based ligands and their target receptors is crucial for a complete understanding of their mechanism of action and for the rational design of more effective drugs.

Advanced biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed information about the three-dimensional structure of ligand-receptor complexes. nih.gov These techniques can reveal the specific interactions that stabilize the bound state and the conformational changes that occur upon binding.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of biological macromolecules. By simulating the movement of atoms over time, MD can provide insights into the flexibility of the bipiperidine scaffold and the conformational landscape of the target receptor. These simulations can help to identify the key conformational states that are involved in ligand binding and receptor activation.

A deeper understanding of the role of conformational dynamics in ligand-receptor recognition will enable the design of bipiperidine derivatives with improved binding kinetics and functional activity. For example, by designing ligands that stabilize a specific active conformation of a receptor, it may be possible to develop allosteric modulators with novel therapeutic properties.

Q & A

Q. How can researchers optimize the synthesis of 2-(1,4'-bipiperidin-1'-yl)ethanamine to improve yield and purity?

- Methodological Answer :

Synthesis optimization involves:- Stepwise alkylation : Reacting piperidine derivatives with ethylamine under reductive amination conditions using sodium cyanoborohydride or hydrogen gas with palladium catalysts .

- Solvent selection : Methanol or ethanol at 0–25°C minimizes side reactions.

- Purification : Column chromatography or crystallization to isolate the product from byproducts like N-oxides or halogenated derivatives .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : To confirm bipiperidine scaffold connectivity and substituent positions (e.g., ethylamine group at the 4'-position) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though challenges arise due to conformational flexibility .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Methodological Answer :

- In vitro receptor binding assays : Test affinity for histamine H3 receptors, given structural analogs like 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine show H3 antagonism .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate therapeutic potential .

- Antimicrobial disk diffusion : Assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for bipiperidine derivatives?

- Methodological Answer :

- Replicate assays : Ensure consistency in experimental conditions (e.g., pH, temperature, cell passage number).

- Structural analogs comparison : Test compounds like 2-(4-chlorophenoxy)-1-(4-(2-fluorophenoxy)-bipiperidin-yl)ethanone to isolate substituent effects .

- Meta-analysis : Review datasets from H3 receptor antagonist studies to identify trends in EC50/IC50 variability .

Q. What strategies enhance the compound’s selectivity for specific pharmacological targets?

- Methodological Answer :

- Molecular docking : Use density-functional theory (DFT) to model interactions with H3 receptor binding pockets, prioritizing exact-exchange terms for accuracy .

- Functional group modification : Introduce fluorophenoxy or chlorophenyl groups to improve lipophilicity and target engagement .

- Pharmacokinetic profiling : Assess blood-brain barrier permeability via PAMPA assays for CNS applications .

Q. How does stereochemistry influence the compound’s reactivity and bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.